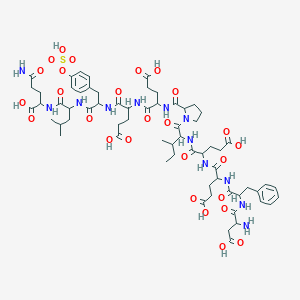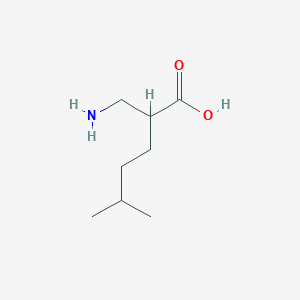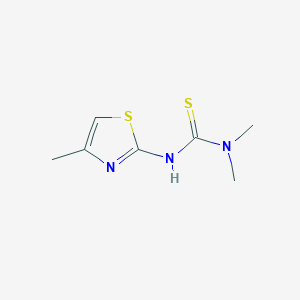
1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea, also known as DMTU, is a chemical compound that has been widely used in scientific research for its antioxidant properties. It is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied. DMTU has shown promising results in biochemical and physiological effects, making it a valuable tool in laboratory experiments.
Mechanism Of Action
The mechanism of action of 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea involves its ability to scavenge free radicals. Free radicals are highly reactive molecules that can cause damage to cells and tissues. 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea reacts with free radicals to neutralize them, thus preventing oxidative damage. 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and cytoprotective genes.
Biochemical And Physiological Effects
1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to protect against oxidative stress-induced cell death, reduce inflammation, and improve mitochondrial function. 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has also been shown to improve endothelial function and reduce blood pressure in animal models of hypertension. In addition, 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has been shown to improve cognitive function and reduce brain damage in animal models of ischemic stroke.
Advantages And Limitations For Lab Experiments
1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has several advantages as a tool in laboratory experiments. It is a highly specific antioxidant that can scavenge free radicals without affecting other cellular processes. It is also stable and can be easily synthesized to high purity. However, there are some limitations to using 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea in lab experiments. It has a short half-life and may require multiple doses to achieve optimal effects. In addition, 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea may have off-target effects that need to be carefully considered.
Future Directions
There are several future directions for research on 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea. One area of interest is the potential use of 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the use of 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea in the treatment of cardiovascular diseases, such as hypertension and heart failure. In addition, there is potential for the development of novel 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea derivatives with improved pharmacokinetic properties and specificity. Overall, the future of 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea research looks promising, and further investigation is warranted.
Conclusion:
In conclusion, 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea, or 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea, is a valuable tool in scientific research due to its antioxidant properties. It has been synthesized through various methods, and its mechanism of action has been extensively studied. 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has shown promising results in biochemical and physiological effects, making it a valuable tool in laboratory experiments. While there are some limitations to using 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea, its potential for future research looks promising.
Synthesis Methods
1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea can be synthesized through various methods, including the reaction of 4-methyl-2-thiazolamine with carbon disulfide, followed by reaction with dimethylamine. Another method involves the reaction of 4-methyl-2-thiazolamine with thiocyanate, followed by reaction with dimethylamine. These methods have been optimized to yield high-purity 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea.
Scientific Research Applications
1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has been widely used in scientific research due to its antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress. 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has been used in various research fields, including neuroscience, cardiovascular research, and cancer research. In neuroscience, 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has been used to protect against brain damage caused by ischemia/reperfusion injury. In cardiovascular research, 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has been used to protect against cardiac dysfunction caused by oxidative stress. In cancer research, 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has been used to sensitize cancer cells to chemotherapy.
properties
CAS RN |
19958-75-9 |
|---|---|
Product Name |
1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea |
Molecular Formula |
C7H11N3S2 |
Molecular Weight |
201.3 g/mol |
IUPAC Name |
1,1-dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C7H11N3S2/c1-5-4-12-6(8-5)9-7(11)10(2)3/h4H,1-3H3,(H,8,9,11) |
InChI Key |
FIGRRRXEUUOHRS-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CSC(=N1)N=C(N(C)C)S |
SMILES |
CC1=CSC(=N1)NC(=S)N(C)C |
Canonical SMILES |
CC1=CSC(=N1)NC(=S)N(C)C |
Other CAS RN |
19958-75-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




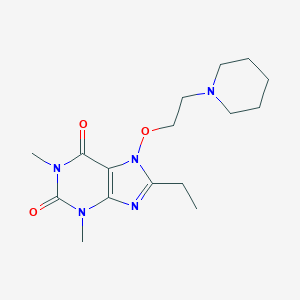
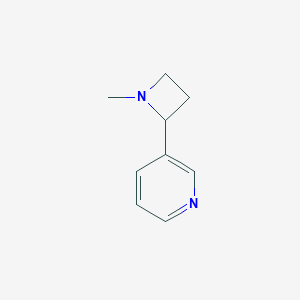
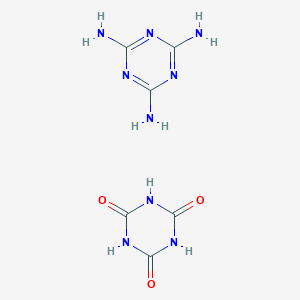

![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B34452.png)
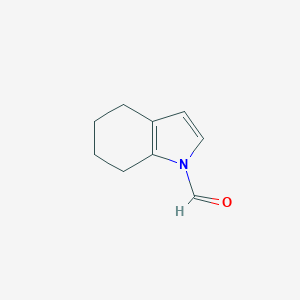
![8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride](/img/structure/B34455.png)
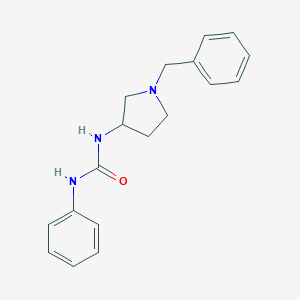
![Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B34457.png)
![5,6-Dihydro-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B34458.png)
![[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B34459.png)
